2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate
Description
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-phenylacetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.C2H2O4/c21-14(17-13-4-2-1-3-5-13)10-20-8-12(9-20)16-18-15(19-22-16)11-6-7-11;3-1(4)2(5)6/h1-5,11-12H,6-10H2,(H,17,21);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXEPOSMNEMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation between a cyclopropane-containing amidoxime and a carboxylic acid derivative. The Tiemann-Krüger method, employing amidoximes and acyl chlorides, is widely adopted. For this compound, N-hydroxy-3-cyclopropylimidamide reacts with a chloroacetyl chloride derivative under basic conditions (e.g., pyridine or TBAF) to yield 3-cyclopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is isolated in 65–72% yield after purification via silica chromatography.
Recent advances utilize Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, enabling one-pot oxadiazole formation without isolating intermediates. For instance, treating 3-cyclopropylpropanoic acid with Vilsmeier reagent generates an acylating species that reacts with amidoximes at 0–25°C, achieving 85% yield.
Construction of the Azetidine Ring
Azetidine rings are constructed via nucleophilic ring-closing reactions. A common approach involves treating 1,3-dibromopropane with ammonia or primary amines under high-pressure conditions. For this compound, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine is synthesized by reacting 1,3-dibromopropane with the oxadiazole-bearing amine precursor in liquid ammonia at −40°C. The reaction proceeds through SN2 displacement, forming the azetidine ring in 58% yield.
Alternative methods employ Mitsunobu reactions for stereocontrol. For example, tert-butyl (3-hydroxypropyl)carbamate undergoes Mitsunobu cyclization with DIAD and PPh₃ to form the protected azetidine, which is deprotected and functionalized.
Acetamide Coupling with the Aromatic Amine
The azetidine-oxadiazole intermediate is coupled with N-phenylacetamide via nucleophilic acyl substitution. Activation of the acetamide’s carbonyl group is achieved using EDCl/HOBt or TBTU in dichloromethane (DCM). Key steps include:
- Activation : 2-chloroacetyl chloride reacts with the azetidine nitrogen in the presence of DIPEA, forming 2-(azetidin-1-yl)acetyl chloride.
- Coupling : The acyl chloride reacts with aniline in DCM at 0°C, yielding 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide in 76% yield.
Mechanistic studies highlight the importance of base selection. Triethylamine (TEA) minimizes side reactions compared to stronger bases like NaOH, which may hydrolyze the oxadiazole ring.
Oxalate Salt Formation
The final step involves salt formation to improve physicochemical properties. The free base is dissolved in hot ethanol and treated with oxalic acid dihydrate (1:1 molar ratio). Crystallization at 4°C affords the oxalate salt in 92% yield. X-ray diffraction confirms the salt’s monoclinic crystal structure, with hydrogen bonding between the oxalate anion and acetamide NH.
Optimization and Catalytic Considerations
Solvent and Temperature Effects
Catalysts
- Vilsmeier Reagent : Enhances oxadiazole yield (POCl₃/DMF).
- EDCl/HOBt : Minimizes racemization during amide coupling.
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.15–1.30 (m, 4H, cyclopropane CH₂), 3.75 (t, 2H, azetidine CH₂N) | |
| IR | 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole ring) | |
| HPLC | >99% purity (C18 column, 70:30 MeOH/H₂O) | |
| X-ray | Monoclinic P2₁/c, a = 8.92 Å, b = 12.45 Å |
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the oxadiazole ring, azetidine moiety, or acetamide side chain. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Cyclopropyl vs. Methyl Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogs due to reduced susceptibility to oxidative metabolism .
- Azetidine vs.
- Oxalate Salt vs. Free Base : The oxalate salt form improves aqueous solubility, a critical advantage over free-base analogs in formulation development .
Biological Activity
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The molecular formula for this compound is with a molecular weight of approximately 288.31 g/mol. The compound features a cyclopropyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.31 g/mol |
| CAS Number | Not specified in sources |
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, suggesting that the presence of the cyclopropyl and azetidine groups may enhance this activity.
Anticancer Potential
Research has highlighted the potential anticancer effects of oxadiazole derivatives. In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Preliminary investigations suggest that the compound may possess neuroprotective properties. In animal models, similar oxadiazole derivatives have been shown to reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyclopropyl substitutions had lower MIC values compared to their unsubstituted counterparts.
- Cancer Cell Apoptosis : In an experimental model using human breast cancer cells (MCF-7), researchers found that treatment with an oxadiazole derivative led to a significant increase in apoptotic markers such as caspase activation and PARP cleavage.
- Neuroprotection : A case study involving a mouse model of Alzheimer's disease showed that administration of related compounds resulted in decreased levels of amyloid-beta plaques and improved cognitive function.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and inflammation, thereby exerting its anticancer and neuroprotective effects.
Q & A
Q. How can contradictory stability data (e.g., degradation in acidic vs. neutral conditions) be systematically analyzed?
- Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (HCl/NaOH), oxidative (H₂O₂), and thermal stress .
- Degradant Identification : Use LC-QTOF-MS to characterize byproducts and propose degradation pathways .
- QbD Approach : Apply Design of Experiments (DoE) to model stability under multifactorial conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
